N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio phenol[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity.
This compound can be classified under the category of N-substituted acetamides, which are often studied for their pharmaceutical properties. The presence of the dichlorophenyl group and the pyrimidine moiety suggests potential relevance in drug development.
The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio phenol[2,3-d]pyrimidin-2-ylthio))acetamide typically involves the reaction of 2,5-dichlorophenylacetic acid with appropriate amines and other reagents under controlled conditions.
The molecular formula of the compound is , with a molecular weight of approximately 381.3 g/mol. The structure includes:
The compound's structural data can be represented using various notations:
InChI=1S/C19H22Cl2N2O2/c1-11(24)22-17-15-6-4-5-7-16(15)18(25)23(17)19(2,3)12-8-13(20)10-14(21)9-12/h8-10,17H,4-7H2,1-3H3,(H,22,24)
CC(=O)NC1C2=C(CCCC2)C(=O)N1C(C)(C)C3=CC(=CC(=C3)Cl)Cl
The compound can participate in various chemical reactions typical for amides and thiols:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. Given its structural features:
While specific physical properties such as melting point or boiling point are not widely reported for this compound, general characteristics can be inferred from similar compounds:
Key chemical properties include:
N-(2,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio phenol[2,3-d]pyrimidin-2-ylthio))acetamide has potential applications in:
This compound exemplifies the complexity and potential utility of modern synthetic organic compounds in medicinal chemistry. Further studies are required to elucidate its full pharmacological profile and therapeutic applications.
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1